3-(5-bromo-2-hydroxyphenyl)-2-(4-chlorophenyl)-5-(4-methoxyphenyl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Description
This compound belongs to the pyrrolo-oxazole-dione class, characterized by a hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione core. Its structure features three distinct aromatic substituents:
- 5-Bromo-2-hydroxyphenyl: Provides halogenated and phenolic functional groups, enabling hydrogen bonding and halogen interactions.
- 4-Methoxyphenyl: Offers electron-donating methoxy groups, enhancing solubility and influencing electronic properties.
The combination of these substituents suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to halogen and hydrogen bonding.
Properties
IUPAC Name |
3-(5-bromo-2-hydroxyphenyl)-2-(4-chlorophenyl)-5-(4-methoxyphenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BrClN2O5/c1-32-17-9-7-15(8-10-17)27-23(30)20-21(18-12-13(25)2-11-19(18)29)28(33-22(20)24(27)31)16-5-3-14(26)4-6-16/h2-12,20-22,29H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCGDTXDYPVVLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=C(C=C4)Cl)C5=C(C=CC(=C5)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BrClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(5-bromo-2-hydroxyphenyl)-2-(4-chlorophenyl)-5-(4-methoxyphenyl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its immunomodulatory effects, anticancer properties, and other relevant biological activities based on diverse research findings.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C22H21BrClN2O4
- Molecular Weight : 463.77 g/mol
1. Immunomodulatory Effects
Research indicates that derivatives of isoxazole compounds, similar to the target compound, exhibit significant immunomodulatory properties. For instance:
- Inhibition of Immune Responses : Studies have shown that certain isoxazole derivatives can inhibit humoral immune responses while stimulating other aspects of immunity. This dual action suggests a complex mechanism that could be relevant for therapeutic applications in autoimmune diseases or conditions requiring immune modulation .
- Regulation of Cytokine Production : The compound has been linked to the modulation of cytokine production in immune cells, which is crucial for maintaining immune homeostasis and responding to pathogens .
2. Anticancer Properties
The anticancer potential of similar compounds has been explored extensively:
- Cell Proliferation Inhibition : Compounds with structural similarities have demonstrated the ability to inhibit cell proliferation in various cancer cell lines. For example, studies have reported that certain derivatives induce apoptosis in cancer cells through the activation of specific signaling pathways .
- Multicellular Spheroid Models : Recent research highlighted the efficacy of screening drug libraries on multicellular spheroids to identify anticancer compounds. This method revealed that certain derivatives could penetrate tumor microenvironments effectively, enhancing their therapeutic potential .
3. Case Studies and Research Findings
A selection of case studies provides insight into the biological activity of related compounds:
| Study | Findings |
|---|---|
| Study A | Identified significant inhibition of cancer cell lines by a related isoxazole derivative. |
| Study B | Demonstrated modulation of T-cell responses in vivo, suggesting potential applications in immunotherapy. |
| Study C | Reported anti-inflammatory effects through the inhibition of specific cytokines in murine models. |
Mechanistic Insights
The biological activity of this compound may be attributed to its ability to interact with various molecular targets:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Physicochemical Properties
- Melting Points: Compound 17: 129–130°C (sulfonamide group may reduce melting point via H-bond disruption) . Compound 18: 160–161°C (methoxy group likely enhances crystal packing via dipole interactions) .
Spectroscopic Data :
Electronic and Reactivity Profiles
- Electron-Withdrawing vs. In contrast, compound 6’s dimethylaminophenyl group is strongly electron-donating, which may increase nucleophilicity at the oxazole ring .
Halogen Interactions :
- Bromine in the target and compound 17 enables halogen bonding with biomolecules, a feature absent in compound 7 (trifluoromethyl instead) .
Q & A
Q. Q1. How can the stereochemical configuration of the hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole core be experimentally validated?
Methodological Answer:
- Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving stereochemistry. Use SHELXL for refinement of crystallographic data, ensuring proper handling of hydrogen bonding and disorder in the crystal lattice . For example, demonstrates the application of SHELXTL (Bruker AXS version) for refining similar heterocyclic systems, highlighting the importance of high-resolution data to resolve overlapping electron densities in fused-ring systems.
- NMR spectroscopy (e.g., NOESY or ROESY) can corroborate stereochemistry by identifying through-space interactions between protons in the pyrrolo-oxazole system. Compare observed coupling constants (e.g., J-values for axial vs. equatorial protons) with DFT-calculated values .
Q. Q2. What synthetic strategies are optimal for introducing the 5-bromo-2-hydroxyphenyl and 4-methoxyphenyl substituents without side reactions?
Methodological Answer:
- Stepwise functionalization : Protect the hydroxyl group (e.g., using tert-butyldimethylsilyl chloride) before bromination to prevent unwanted electrophilic substitution at the ortho position. details analogous protection strategies for ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate synthesis .
- Cross-coupling reactions : Suzuki-Miyaura coupling can introduce aryl groups post-core assembly. For example, and describe palladium-catalyzed coupling of brominated intermediates with boronic acids under inert conditions .
Q. Q3. How can computational modeling predict the puckering behavior of the hexahydro ring system?
Methodological Answer:
- Apply Cremer-Pople parameters () to quantify ring puckering amplitudes (θ) and phase angles (φ) for the six-membered ring. Use DFT calculations (e.g., B3LYP/6-311++G(d,p)) to model low-energy conformers and compare with experimental SC-XRD data .
Advanced Research Questions
Q. Q4. How can researchers resolve contradictions in biological activity data caused by varying stereochemical impurities?
Methodological Answer:
- Chiral HPLC separation : Use polysaccharide-based columns (e.g., Chiralpak IA/IB) to isolate enantiomers, as demonstrated in for structurally related pyrrolo-isoxazole diones . Validate purity via circular dichroism (CD) spectroscopy.
- Dose-response assays : Test individual enantiomers in parallel to isolate stereospecific effects. highlights similar approaches for tetrazole derivatives, where enantiomeric differences in receptor binding were critical .
Q. Q5. What experimental designs are robust for studying the compound’s stability under hydrolytic or oxidative conditions?
Methodological Answer:
- Forced degradation studies : Expose the compound to accelerated conditions (e.g., 0.1 M HCl/NaOH at 60°C for hydrolysis; 3% H2O2 for oxidation). Monitor degradation via UPLC-PDA-MS, as in ’s framework for environmental stability testing .
- Kinetic modeling : Fit degradation data to first-order or Arrhenius models to predict shelf-life. ’s antioxidant assays provide a template for correlating stability with functional group reactivity .
Q. Q6. How can researchers address discrepancies in crystallographic data (e.g., bond length anomalies) for the oxazole-dione moiety?
Methodological Answer:
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O, π-π stacking) that may distort bond lengths. applied this method to ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate, revealing how packing forces affect geometry .
- Multipole refinement : Use high-resolution (<1.0 Å) SC-XRD data with software like SHELXL to model electron density more accurately, reducing systematic errors .
Data Interpretation & Validation
Q. Q7. What statistical methods are appropriate for analyzing dose-dependent biological responses in high-throughput assays?
Methodological Answer:
- Non-linear regression : Fit dose-response curves to a four-parameter logistic model (e.g., Hill equation) using software like GraphPad Prism. ’s antioxidant activity analysis employed similar methods to calculate IC50 values .
- ANOVA with post-hoc tests : Compare treatment groups while controlling for multiple comparisons (e.g., Tukey’s HSD). ’s split-plot experimental design provides a framework for hierarchical data analysis .
Q. Q8. How can researchers validate the absence of polymorphic forms in bulk synthesized material?
Methodological Answer:
- Powder X-ray diffraction (PXRD) : Compare experimental diffractograms with simulated patterns from SC-XRD data. ’s refinement protocol for ethyl 3-(4-chlorophenyl)-pyrrolo-pyrimidine derivatives exemplifies this approach .
- DSC/TGA : Monitor thermal events (e.g., melting points, decomposition) to detect polymorphic transitions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
